

N-Acetyl-3-hydroxy-L-valine: A Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Acetyl-3-hydroxy-L-valine**

Cat. No.: **B15306886**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

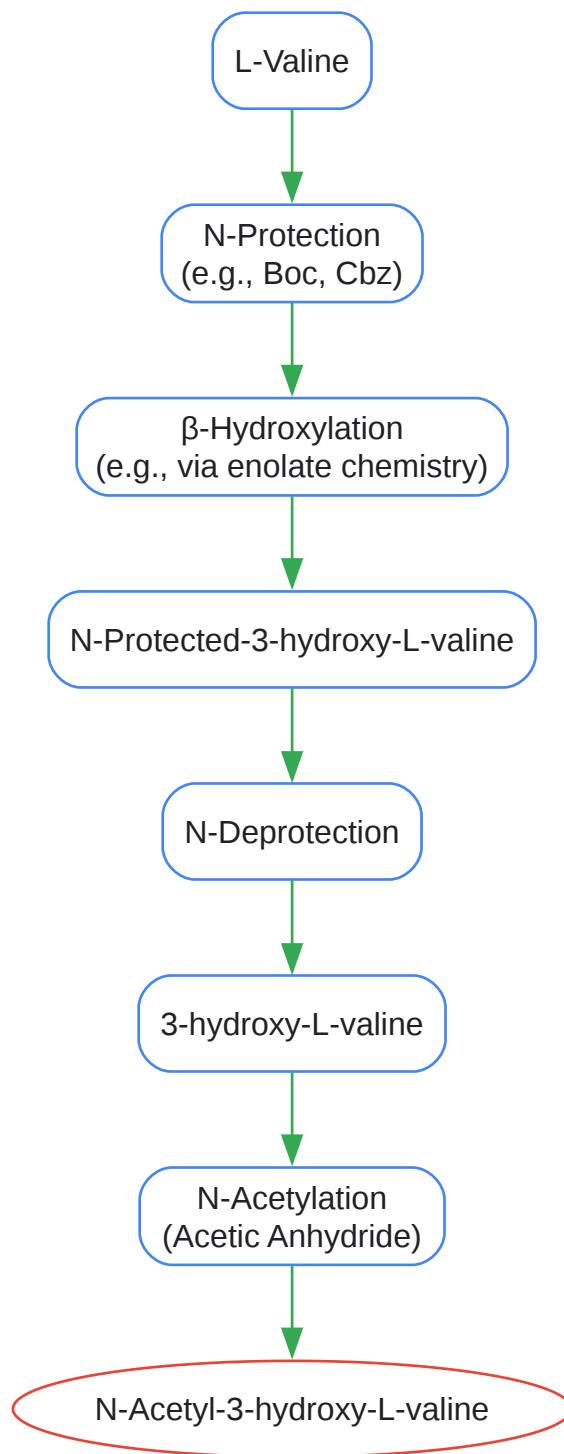
N-Acetyl-3-hydroxy-L-valine is a derivative of the essential branched-chain amino acid L-valine, featuring both an N-terminal acetyl group and a hydroxyl group on the side chain. While not extensively characterized in the scientific literature, its structure suggests potential roles in various biological processes and as a valuable chiral building block in synthetic chemistry. This technical guide provides a comprehensive overview of the putative synthesis, predicted properties, and potential biological significance of **N-Acetyl-3-hydroxy-L-valine**, drawing upon established methodologies for the synthesis of related β -hydroxy- α -amino acids and the known characteristics of N-acetylated amino acids.

Introduction

N-acetylated amino acids are a class of molecules with diverse biological functions, ranging from roles in protein stability and folding to acting as signaling molecules.^{[1][2]} The N-acetylation of an amino acid neutralizes the positive charge of the N-terminal amino group, which can significantly alter its physicochemical properties and biological activity.^{[3][4]} On the other hand, β -hydroxy- α -amino acids are crucial components of many natural products and pharmaceuticals, serving as versatile chiral synthons in organic synthesis.^{[5][6]}

N-Acetyl-3-hydroxy-L-valine combines these two key structural features. The presence of the hydroxyl group introduces a new site for potential hydrogen bonding and further chemical

modification, while the N-acetyl group can influence its metabolic stability and interaction with biological targets. This guide explores the synthesis and predicted properties of this unique molecule, providing a foundation for future research and development.


Synthesis of N-Acetyl-3-hydroxy-L-valine

The synthesis of **N-Acetyl-3-hydroxy-L-valine** can be approached through several routes, including chemical synthesis and enzymatic methods.

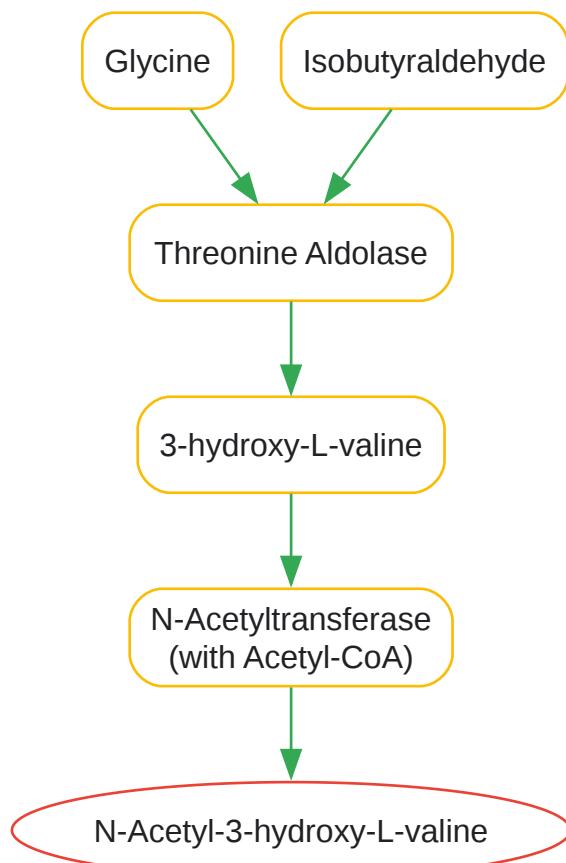
Chemical Synthesis

A plausible and scalable chemical synthesis would involve a multi-step process starting from the readily available L-valine.

Workflow for the Chemical Synthesis of **N-Acetyl-3-hydroxy-L-valine**:

[Click to download full resolution via product page](#)

Caption: Proposed chemical synthesis workflow for **N-Acetyl-3-hydroxy-L-valine**.


Experimental Protocol for Chemical Synthesis:

- Step 1: N-Protection of L-Valine: L-valine is first protected at the amino group to prevent side reactions during the subsequent hydroxylation step. Common protecting groups include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
- Step 2: β -Hydroxylation: The protected L-valine is then subjected to a hydroxylation reaction at the β -position. This can be achieved through various methods, including the formation of an enolate followed by reaction with an electrophilic oxygen source.
- Step 3: N-Deprotection: The protecting group is removed from the amino group of the 3-hydroxy-L-valine intermediate.
- Step 4: N-Acetylation: The final step involves the selective N-acetylation of the free amino group of 3-hydroxy-L-valine using acetic anhydride.^[7]

Enzymatic Synthesis

Enzymatic approaches offer the potential for high stereoselectivity and milder reaction conditions.

Workflow for the Enzymatic Synthesis of **N-Acetyl-3-hydroxy-L-valine**:

[Click to download full resolution via product page](#)

Caption: Proposed enzymatic synthesis workflow for **N-Acetyl-3-hydroxy-L-valine**.

Experimental Protocol for Enzymatic Synthesis:

- Step 1: Aldol Condensation: A threonine aldolase enzyme can be used to catalyze the aldol condensation of glycine and isobutyraldehyde to form 3-hydroxy-L-valine.[8]
- Step 2: N-Acetylation: The resulting 3-hydroxy-L-valine can then be N-acetylated using an N-acetyltransferase enzyme in the presence of acetyl-coenzyme A (Acetyl-CoA).[4]

Physicochemical Properties

The physicochemical properties of **N-Acetyl-3-hydroxy-L-valine** are predicted based on its structure and comparison with related compounds like N-Acetyl-L-valine.

Table 1: Predicted Physicochemical Properties of **N-Acetyl-3-hydroxy-L-valine**

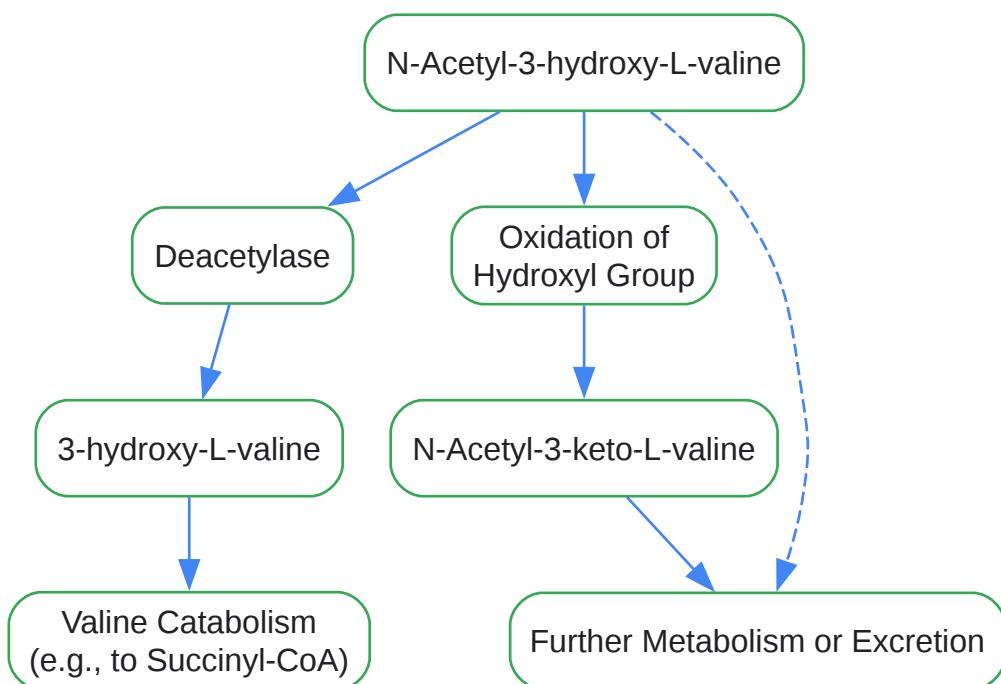
Property	Predicted Value
Molecular Formula	C ₇ H ₁₃ NO ₄
Molecular Weight	175.18 g/mol
Appearance	White crystalline solid
Solubility	Likely soluble in water and polar organic solvents
Melting Point	Estimated to be in the range of 150-170 °C
pKa (Carboxyl)	~3.5
pKa (Hydroxyl)	~13-14

Spectroscopic Characterization (Hypothetical Data)

Table 2: Predicted Spectroscopic Data for **N-Acetyl-3-hydroxy-L-valine**

Technique	Predicted Peaks/Signals
¹ H NMR	δ (ppm): ~0.9-1.1 (d, 6H, CH ₃), ~2.0 (s, 3H, COCH ₃), ~3.8-4.0 (m, 1H, α-CH), ~4.2-4.4 (m, 1H, β-CH), ~5.0 (br s, 1H, OH), ~8.0 (d, 1H, NH), ~12.0 (br s, 1H, COOH)
¹³ C NMR	δ (ppm): ~18-20 (CH ₃), ~23 (COCH ₃), ~30 (β-C), ~60 (α-C), ~75 (γ-C), ~170 (C=O, acetyl), ~175 (C=O, carboxyl)
Mass Spec (ESI-)	m/z: 174.08 [M-H] ⁻

Potential Biological Role and Signaling Pathways


While no specific biological roles for **N-Acetyl-3-hydroxy-L-valine** have been documented, its structure suggests several potential areas of interest for researchers.

- Metabolic Intermediate: N-acetylated amino acids can be involved in various metabolic pathways. **N-Acetyl-3-hydroxy-L-valine** could be a metabolite of L-valine or a precursor to

other bioactive molecules.

- **Signaling Molecule:** N-acyl amino acids have emerged as a class of endogenous signaling molecules.[1][9] **N-Acetyl-3-hydroxy-L-valine** could potentially interact with specific receptors or enzymes to modulate cellular processes.
- **Protein Modification:** N-terminal acetylation is a common post-translational modification that affects protein function and stability.[2][3] While less common, side-chain modifications can also occur.

Potential Metabolic Fate of **N-Acetyl-3-hydroxy-L-valine**:

[Click to download full resolution via product page](#)

Caption: Hypothetical metabolic pathways for **N-Acetyl-3-hydroxy-L-valine**.

Applications in Drug Development and Research

- **Chiral Building Block:** The defined stereochemistry of **N-Acetyl-3-hydroxy-L-valine** makes it a potentially valuable chiral building block for the synthesis of complex organic molecules, including pharmaceuticals.

- Pharmacological Research: As a derivative of an essential amino acid, it could be investigated for its own pharmacological properties, for example, as a modulator of amino acid transporters or metabolic enzymes.
- Prodrug Development: The acetyl and hydroxyl groups offer sites for modification to create prodrugs of other therapeutic agents, potentially improving their solubility, stability, or pharmacokinetic profiles.

Conclusion

N-Acetyl-3-hydroxy-L-valine represents an intriguing yet understudied molecule at the intersection of amino acid chemistry and biology. The synthetic routes and predicted properties outlined in this guide provide a solid starting point for researchers interested in exploring its potential. Further investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its role and potential applications in science and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 3. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 5. Enzymatic Synthesis of L-threo- β -Hydroxy- α -Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from *Sulfolobus thermophilus* Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinfo.com [nbinfo.com]

- 8. Scalable and selective β -hydroxy- α -amino acid synthesis catalyzed by promiscuous I-threonine transaldolase ObiH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- To cite this document: BenchChem. [N-Acetyl-3-hydroxy-L-valine: A Technical Guide to Synthesis and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15306886#synthesis-and-properties-of-n-acetyl-3-hydroxy-l-valine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com